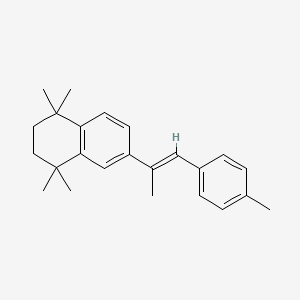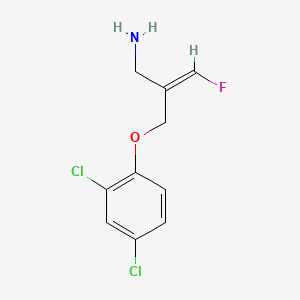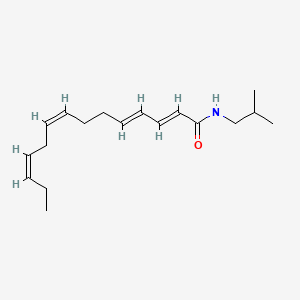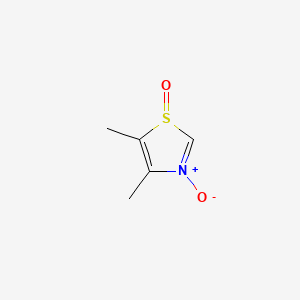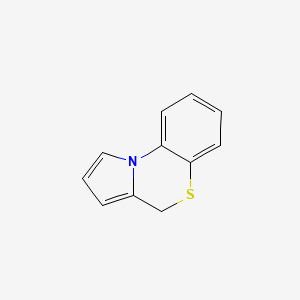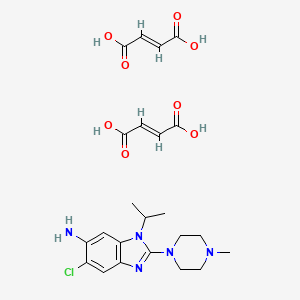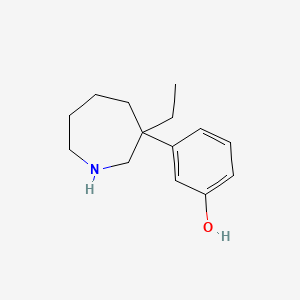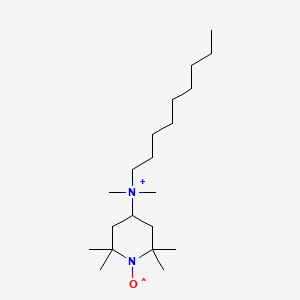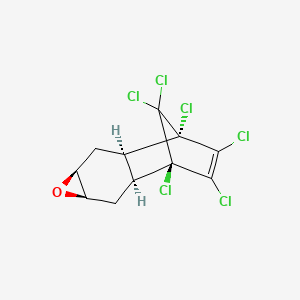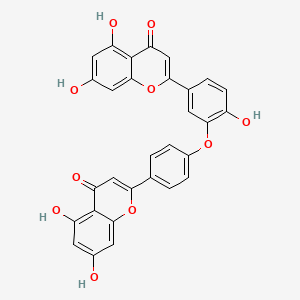
オシナフラボン
概要
説明
オックナフラボンは、ビフラボノイドファミリーに属する二次植物代謝産物である天然に存在するビフラボノイドです。 1973年に、オックナ科の植物であるオックナ・スクアロサ・リナから初めて単離されました 。 オックナフラボンは、ホスホリパーゼA2やリンパ球の増殖を阻害するなど、さまざまな生物学的活性を媒介する独自の能力で知られています 。 この化合物は、特に抗炎症作用と抗アテローム性硬化作用の分野における潜在的な治療用途により、大きな注目を集めています .
科学的研究の応用
Ochnaflavone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Anti-inflammatory Activity: Ochnaflavone has been shown to inhibit phospholipase A2, a key enzyme involved in inflammatory processes.
Anti-atherogenic Activity: The compound inhibits the proliferation of vascular smooth muscle cells, which is a crucial factor in the development of atherosclerosis.
Anticancer Activity: Ochnaflavone exhibits significant anticancer properties, including the inhibition of tumor cell proliferation and metastasis.
Antiviral Activity: The compound has demonstrated antiviral activity against various viruses, including SARS-CoV-2.
作用機序
オックナフラボンの作用機序には、さまざまな分子標的と経路の調節が含まれます。この化合物は、炎症、癌、ウイルス感染に関与する重要な酵素やシグナル伝達経路を阻害することによって効果を発揮します。 例えば、オックナフラボンは、細胞外シグナル調節キナーゼ(ERK)経路、マトリックスメタロプロテイナーゼ-9(MMP-9)、細胞周期制御を阻害します 。 さらに、この化合物は、ERK1-2/p38/NFκBシグナル伝達経路を調節し、マトリックスメタロプロテイナーゼの発現を調節します .
生化学分析
Biochemical Properties
Ochnaflavone plays a crucial role in biochemical reactions, particularly in the inhibition of phospholipase A2 and lymphocyte proliferation . Phospholipase A2 is an enzyme involved in the release of arachidonic acid, a precursor for pro-inflammatory lipid mediators. By inhibiting this enzyme, ochnaflavone helps regulate inflammatory responses. Additionally, ochnaflavone interacts with various proteins and biomolecules, including extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins, to exert its biological effects .
Cellular Effects
Ochnaflavone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit tumor necrosis factor-alpha-induced proliferation of human vascular smooth muscle cells by regulating extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins . This regulation helps prevent the formation of atheromas on arterial walls, demonstrating ochnaflavone’s potential in treating atherogenesis .
Molecular Mechanism
At the molecular level, ochnaflavone exerts its effects through several mechanisms. It binds to and inhibits phospholipase A2, reducing the release of arachidonic acid and subsequent production of pro-inflammatory lipid mediators . Ochnaflavone also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and cell proliferation . These interactions contribute to its anti-inflammatory and anti-atherogenic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ochnaflavone have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that ochnaflavone maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to ochnaflavone in vitro and in vivo has demonstrated sustained anti-inflammatory and anti-atherogenic effects .
Dosage Effects in Animal Models
The effects of ochnaflavone vary with different dosages in animal models. At lower doses, ochnaflavone exhibits significant anti-inflammatory and anti-atherogenic effects without causing toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ochnaflavone is involved in several metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. It influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in inflammation and cell proliferation . These interactions contribute to its overall pharmacological profile and therapeutic potential.
Transport and Distribution
Within cells and tissues, ochnaflavone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
Ochnaflavone’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that ochnaflavone exerts its effects precisely where needed, enhancing its therapeutic potential.
準備方法
合成経路と反応条件: オックナフラボンの全合成には、いくつかの重要なステップが含まれます。 最初の全合成は、1973年に河野グループによって達成され、その後、ヘールデングループによって達成されました 。 合成には、ジアリールエーテル中間体の形成と、環化反応による2つのフラボン核の組み立てが含まれます 。 オックナフラボンを形成するための酸化環化の最適な実験条件が確立され、パラジウム(II)触媒の使用が含まれます .
工業生産方法: オックナフラボンの工業生産方法は、広く文書化されていません。
化学反応の分析
反応の種類: オックナフラボンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 この化合物は、パラジウム(II)触媒を用いた2′-ヒドロキシジヒドロカルコンの酸化環化によって合成することができます .
一般的な試薬と条件: オックナフラボンの合成に使用される一般的な試薬には、パラジウム(II)触媒、酸化剤、添加剤などがあります。 酸化環化プロセスには、ヨウ素(I2)などの酸化剤とパラジウム(II)触媒の使用が含まれます .
主な生成物: 2′-ヒドロキシジヒドロカルコンの酸化環化から生成される主な生成物は、オックナフラボンです。 反応条件は、目的の生成物の高収率と純度を実現するように最適化されています .
4. 科学研究への応用
オックナフラボンは、化学、生物学、医学、産業など、幅広い科学研究への応用があります。注目すべき用途には、以下のようなものがあります。
類似化合物との比較
オックナフラボンは、ヒノキフラボン、デリカフェラボン、アメントフラボンなどの他の類似化合物を含むビフラボノイドファミリーの一部です 。これらの化合物は、フラボノイドユニット間にエーテル結合が存在するなど、構造上の類似性を共有しています。オックナフラボンは、その特定の生物学的活性と分子標的により、ユニークです。 例えば、ヒノキフラボンも抗癌特性を示しますが、作用機序と分子標的が異なります .
類似化合物:
- ヒノキフラボン
- デリカフェラボン
- アメントフラボン
オックナフラボンは、ホスホリパーゼA2とリンパ球の増殖を阻害する独自の能力により際立っており、治療用途のための有望な候補となっています .
特性
IUPAC Name |
2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPGECDACGBKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198281 | |
| Record name | Ochnaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50276-96-5 | |
| Record name | Ochnaflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ochnaflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochnaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ochnaflavone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ochnaflavone exhibits its activity by interacting with various molecular targets. For instance, it directly inhibits secretory phospholipase A2 (sPLA2-IIA) [, , , , ]. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes [, , , ]. Ochnaflavone also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects [, , ]. Additionally, it modulates cell cycle progression by downregulating cyclins and CDKs while upregulating the CDK inhibitor p21waf1 [].
A:
- Spectroscopic Data: Ochnaflavone's structure has been elucidated using various spectroscopic techniques including 1D and 2D NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) [, , , , , ]. Key structural features are the presence of two apigenin units connected by a C-O-C linkage between the C-3′ of one unit and C-4‴ of the other, forming a biflavonoid structure.
ANone: While specific studies on material compatibility and stability are limited, the isolation of Ochnaflavone from various plant sources suggests it possesses inherent stability under natural conditions [1, 3, 6-8, 10, 14, 20, 29]. Further research is needed to determine its stability under different pH, temperature, and storage conditions relevant to pharmaceutical applications.
A: Current research primarily focuses on Ochnaflavone's biological activities rather than its potential catalytic properties. While it inhibits enzymes like sPLA2-IIA [, , , , ] and possibly COX-2 [, ], these interactions are primarily inhibitory rather than catalytic. Further investigation is needed to explore any inherent catalytic potential and related applications.
A: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted on Ochnaflavone [, , , ]. These studies have explored its binding interactions with targets like SARS-CoV-2 proteins (Mpro, ACE2) [, ] and PPAR-γ [, ], providing insights into its potential therapeutic mechanisms.
ANone: Specific SHE regulations regarding Ochnaflavone are currently unavailable, likely due to its early stage of development as a potential therapeutic agent. As research progresses, addressing SHE considerations, including toxicological assessments, environmental impact evaluations, and the establishment of safe handling and disposal procedures, will be crucial.
A: The research journey of Ochnaflavone began with its initial isolation and structural characterization from the leaves of Ochna squarrosa Linn []. Early studies focused on elucidating its chemical structure and exploring its anti-inflammatory properties [, , , ]. Subsequent research identified its presence in other plant species [3, 6-8, 10, 14, 20, 29] and further investigated its anti-inflammatory mechanisms, including its inhibitory effects on sPLA2-IIA [, , , , ]. Recent studies have employed computational approaches to explore its potential as a therapeutic agent for diseases like COVID-19 and its associated complications [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

